3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile
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Overview
Description
3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile is a potent and selective inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α). This compound is known for its potential antineoplastic activity, particularly in the treatment of clear cell renal cell carcinoma (ccRCC). The molecular formula of this compound is C17H12F3NO4S, and it has a molecular weight of 383.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile involves several steps, starting with the preparation of the key intermediate, 3-[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy-5-fluorobenzonitrile. The reaction conditions typically include the use of solvents such as dichloromethane and reagents like sodium hydride and potassium carbonate. The final step involves the resolution of the racemic mixture to obtain the R-enantiomer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the enantioselective separation of the R-enantiomer .
Chemical Reactions Analysis
Types of Reactions: 3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated products .
Scientific Research Applications
3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile has a wide range of scientific research applications:
Mechanism of Action
3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile exerts its effects by selectively inhibiting the heterodimerization of HIF-2α with HIF-1β. This disruption prevents the transcription of genes involved in tumor growth, angiogenesis, and survival under hypoxic conditions. The compound does not significantly affect HIF-1α, making it a highly selective inhibitor .
Comparison with Similar Compounds
PT-2977: Another HIF-2α inhibitor with similar antineoplastic properties.
PT-2399: A structurally related compound with comparable mechanisms of action.
Uniqueness: 3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile is unique due to its high selectivity for HIF-2α and its potent antineoplastic activity. Unlike other inhibitors, it does not significantly affect HIF-1α, reducing the risk of off-target effects .
Properties
IUPAC Name |
3-[(2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl)oxy]-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBSHRSJOPSEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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